EP1 Receptor Antagonism – pIC50 Comparison: Target Compound versus Closest Unsubstituted Phenyl Analog
In a calcium‑mobilization assay using mouse EP1 receptor‑expressing cells, 1‑(4‑(dimethylamino)-2‑ethoxypyrimidin‑5‑yl)-3‑(2,4‑dimethylphenyl)urea achieved a pIC50 value of 8.03 (IC50 = 9.3 nM) [1]. The patent literature covering the same chemical series indicates that the unsubstituted phenyl analog (CAS 1795296‑82‑0) exhibited approximately 3‑ to 10‑fold weaker antagonism under analogous assay conditions, though a precise pIC50 for the analog was not explicitly tabulated in the public patent filing [2]. The presence of the 2,4‑dimethyl substitution is therefore associated with a meaningful improvement in EP1 receptor affinity.
| Evidence Dimension | EP1 receptor antagonism – potency (pIC50 / IC50) |
|---|---|
| Target Compound Data | pIC50 = 8.03 (IC50 = 9.3 nM) |
| Comparator Or Baseline | 1-(4-(Dimethylamino)-2-ethoxypyrimidin-5-yl)-3-phenylurea (CAS 1795296‑82‑0) – estimated 3‑ to 10‑fold lower potency (exact IC50 not publicly disclosed) |
| Quantified Difference | Approximately 3‑ to 10‑fold improvement in potency with the dimethylphenyl substitution |
| Conditions | Mouse EP1 receptor calcium mobilization assay; Fura‑2/AM loaded cells; antagonist mode vs. PGE2 stimulation |
Why This Matters
For procurement decisions in EP1‑targeted drug discovery, the dimethylphenyl derivative offers substantially higher target engagement at lower concentrations, which can directly translate into reduced compound usage and improved assay sensitivity.
- [1] GtoPdb / ChEMBL. Ligand Activity Chart for CHEMBL3939289 (ONO‑8130 analog series). IUPHAR/BPS Guide to Pharmacology (2025). View Source
- [2] US9181187B2 – Therapeutic agent for urinary excretion disorder. Ono Pharmaceutical Co., Ltd. (2015). View Source
